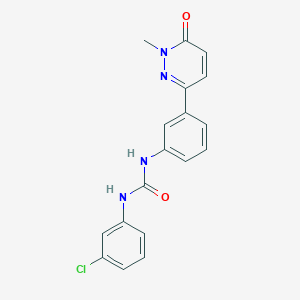

N-(3-methylisoxazol-5-yl)cinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methylisoxazol-5-yl)cinnamamide is a compound that has been studied for its various properties. It is a derivative of cinnamic acid, which is known for its antimicrobial activity . The compound has been synthesized and evaluated for its in vitro antimicrobial activity against representative bacterial and fungal strains .

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like this compound are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of the compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .作用机制

While the exact mechanism of action of N-(3-methylisoxazol-5-yl)cinnamamide is not specified in the retrieved papers, it’s worth noting that cinnamic acid derivatives have been shown to inhibit benzoate 4‐hydroxylase (CYP53), an enzyme involved in detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .

属性

CAS 编号 |

1021249-73-9 |

|---|---|

分子式 |

C13H12N2O2 |

分子量 |

228.25 g/mol |

IUPAC 名称 |

(E)-N-(3-methyl-1,2-oxazol-5-yl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C13H12N2O2/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ |

InChI 键 |

MYNRKJZMACJTPK-BQYQJAHWSA-N |

手性 SMILES |

CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |

SMILES |

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |

规范 SMILES |

CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398145.png)

![(E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398154.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398155.png)

![N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398165.png)

![N-(3,5-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398173.png)

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3398174.png)

![ethyl 3-(2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate](/img/structure/B3398188.png)

![N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398191.png)

![N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398195.png)

![N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398210.png)

![8-chloro-2-[(3,4-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3398233.png)